molecular formula C9H11Cl B1294489 2,4-Dimethylbenzyl chloride CAS No. 824-55-5

2,4-Dimethylbenzyl chloride

Cat. No. B1294489
CAS RN: 824-55-5
M. Wt: 154.63 g/mol
InChI Key: BETNPSBTDMBHCZ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl chloride is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. While the provided papers do not directly describe the synthesis or properties of 2,4-dimethylbenzyl chloride itself, they do mention related compounds and their synthesis, which can provide insight into the chemical behavior and applications of structurally similar compounds.

Synthesis Analysis

The synthesis of compounds related to 2,4-dimethylbenzyl chloride involves the use of benzyl chloride or its derivatives as starting materials. For instance, dimethyl allyl p-methylbenzyl ammonium chloride is synthesized from p-methylbenzyl chloride and dimethyl allylamine, indicating that benzyl chloride derivatives can be used to introduce the benzyl group into various chemical structures . Similarly, the synthesis of 2,4-dimethoxybenzoyl chloride from 2,4-dihydroxybenzoic acid involves chlorination with SOCl2, a method that could potentially be applied to the synthesis of 2,4-dimethylbenzyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-dimethylbenzyl chloride can be characterized using techniques such as X-ray single crystal diffraction, as demonstrated in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These techniques allow for the determination of crystal structure and the identification of intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

The chemical reactivity of benzyl chloride derivatives can be inferred from the synthesis of various compounds. For example, the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile from benzyl chloride derivatives suggests that these compounds can undergo nucleophilic substitution reactions to form more complex structures . Additionally, the use of benzyl chloride derivatives in multicomponent reactions, as seen in the synthesis of 2-amino-2-chromenes, highlights their versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl chloride derivatives can be characterized using spectroscopic methods such as NMR and FT-IR, as well as through gravimetric analysis and thermal analysis techniques like TGA . These methods provide information on the molecular structure, purity, and stability of the compounds. For example, the thermal decomposition temperature of dodecyl dimethyl (vinylbenzyl) ammonium chloride indicates its thermal stability, which is an important property for its potential applications .

Safety And Hazards

2,4-Dimethylbenzyl chloride is a combustible liquid and may be corrosive to metals . It is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is toxic if inhaled and may cause respiratory irritation . It may cause genetic defects and cancer . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(chloromethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETNPSBTDMBHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061178
Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzyl chloride

CAS RN

824-55-5
Record name 2,4-Dimethylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-55-5
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name 2,4-Dimethylbenzyl chloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405479
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Record name 2,4-Dimethylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name 4-(chloromethyl)-m-xylene
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Synthesis routes and methods

Procedure details

Hydrogen chloride was introduced at 70° C. for 5 hours into a mixture of 106 g of m-xylene, 531 g of 16N hydrochloric acid and 39 g of paraformaldehyde. Subsequently, the organic phase was separated off and distilled. In the boiling range of from 96° C. to 100° C. at a pressure of 16 mb, 105 g (0.68 moles) of 2,4-dimethylbenzyl chloride, corresponding to 65% of the theoretical yield, were obtained.
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531 g
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39 g
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106 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Canonne, LC Leitch - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Several new β-hydroxyketones having the formula CH 3 R′C(OH)CH 2 COCH 3 have been prepared by the action of Grignard reagents on 2,4-pentanedione. With benzyl-, o-xylyl-, p-…
Number of citations: 0 cdnsciencepub.com
DN Van Eenam, CR Hauser - Journal of the American Chemical …, 1957 - ACS Publications
The 2, 4, 6-triisopropylbenzyltrimethylammomum ion wTas rearranged by sodium amide in liquid ammonia to form an exo-methylenecyclohexadieneamine that was rearranged …
Number of citations: 0 pubs.acs.org
Y Wook Yoon, S Kuk Lee - The Journal of chemical physics, 2011 - aip.scitation.org
The controversial vibronic assignments of isomeric dimethylbenzyl radicals were clearly resolved by using different precursors. By employing corresponding dimethylbenzyl chlorides as …
Number of citations: 0 aip.scitation.org
YH So - The Journal of Organic Chemistry, 1987 - ACS Publications
NMR shift titrations were carried out with a Bruker AM 400 system at 400 MHz and were evaluated with a numerical least-squares simulation program. 7 The complexation induced shift (…
Number of citations: 0 pubs.acs.org
LM Potikha, NV Shkilna, VM Kisil… - Chemistry of Heterocyclic …, 2004 - Springer
The alkylation of benzimidazo[1,2-b]isoquinolin-11(5H)-one has been studied. This occurs at N (5) or C (6) depending on the type of alkylating agent and the reaction conditions. It was …
Number of citations: 0 link.springer.com
JP Amma, JK Stille - The Journal of Organic Chemistry, 1982 - ACS Publications
New chiral 1, 2-diphosphine ligands,(fi)-l, 2-bis (diphenylphosphino)-3-(benzyloxy) propane and (R)-l, 2-bis-(diphenylphosphino)-3-tert-butoxypropane, have been prepared from D-…
Number of citations: 0 pubs.acs.org
M Elliott, NF Janes, KA Jeffs - Pesticide Science, 1970 - Wiley Online Library
New or improved routes are used to prepare all the nineteen methylbenzyl chrysanthemates, including 2,4,6‐trimethylbenzyl (+) and (−)‐trans‐chrysanthemates, 2,3,4,6‐tetramethyl‐…
Number of citations: 0 onlinelibrary.wiley.com
C Bernardon, A Deberly - The Journal of Organic Chemistry, 1982 - ACS Publications
The reaction of the [(l-naphthyl) methyl] magnesium chloride with ketones can lead to the formation of ortho alcohols 4, normal alcohols 3, or enolates. We propose a mechanism for the …
Number of citations: 0 pubs.acs.org
B Denegri, M Matić, M Vaško - Tetrahedron, 2022 - Elsevier
The mechanism of solvolyses of activated ortho-, meta- and para-substituted benzyl chlorides in aqueous ethanol has been studied by using the Hammett-Brown and Yukawa-Tsuno …
Number of citations: 0 www.sciencedirect.com
N Malik, B Zlatopolskiy, C Solbach… - Journal of …, 2011 - akjournals.com
In this work, we tested the applicability of several methyl substituted benzyl groups as an alternative to the methyl group for the protection of the hydroxyl groups in the nucleophilic …
Number of citations: 0 akjournals.com

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